

Application Note: Infrared Spectroscopy of the C-F Bond in 1-Fluoropropane

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Compound of Interest

Compound Name: 1-Fluoropropane

Cat. No.: B1212598

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analysis of the carbon-fluorine (C-F) bond in **1-fluoropropane** using Fourier Transform Infrared (FTIR) spectroscopy. It includes a summary of the key vibrational frequencies, a comprehensive experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and graphical workflows for experimental design and spectral interpretation.

Introduction: The Significance of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting unique properties to molecules such as increased thermal stability, metabolic resistance, and altered lipophilicity.^[1] These characteristics make fluorinated organic compounds, including **1-fluoropropane**, highly valuable in pharmaceuticals, agrochemicals, and materials science. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique for identifying and characterizing the C-F bond. The C-F stretching vibration produces a strong, characteristic absorption band in the fingerprint region of the IR spectrum, making it a reliable diagnostic tool. For monofluorinated alkanes, this intense absorption typically appears in the 1000–1110 cm⁻¹ range.

Vibrational Modes of 1-Fluoropropane

The infrared spectrum of **1-fluoropropane** is dominated by several key vibrational modes. The most prominent is the C-F stretching vibration, which is highly sensitive to its molecular

environment. Other significant absorptions arise from the stretching and bending of C-H bonds within the methyl (CH₃) and methylene (CH₂) groups, as well as C-C skeletal vibrations. Due to the presence of different conformers (gauche and trans), some absorption bands may be split or broadened.

Quantitative Spectral Data

The following table summarizes the principal infrared absorption bands for **1-fluoropropane**, based on the gas-phase spectrum available from the NIST Chemistry WebBook. Intensities are estimated from the spectral data.

Wavenumber (cm ⁻¹)	Estimated Intensity	Vibrational Assignment
~2975	Strong	Asymmetric C-H Stretch (CH ₃ , CH ₂)
~2885	Medium	Symmetric C-H Stretch (CH ₃ , CH ₂)
~1470	Medium	C-H Bending (Scissoring/Deformation)
~1390	Medium	C-H Bending (Umbrella Mode)
~1055	Very Strong	C-F Stretching Vibration
~890	Medium	CH ₂ Rocking / C-C Stretch

Source: Data interpreted from the gas-phase IR spectrum of **1-Fluoropropane** (CAS No. 460-13-9) from the NIST Chemistry WebBook.

Experimental Protocol: ATR-FTIR Analysis of 1-Fluoropropane

Attenuated Total Reflectance (ATR) is an ideal sampling technique for liquid samples like **1-fluoropropane**, requiring minimal sample preparation.

4.1. Instrumentation and Materials

- FTIR Spectrometer with a DLaTGS detector.
- Single-bounce diamond ATR accessory.
- **1-Fluoropropane** (CAS: 460-13-9), analytical grade.
- Solvent for cleaning (e.g., isopropanol or ethanol).
- Lint-free laboratory wipes.
- Glass pipette or syringe.

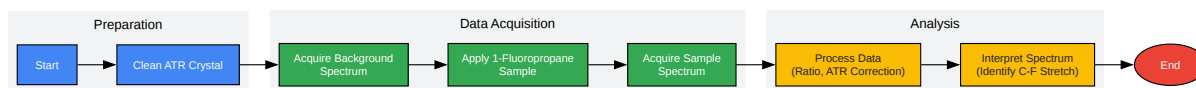
4.2. Detailed Methodology

- Instrument Preparation:
 - Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
 - Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- Background Spectrum Acquisition:
 - Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
 - Acquire a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient environment.
 - Typical Parameters:
 - Scans: 32-64 co-added scans to improve the signal-to-noise ratio.
 - Resolution: 4 cm⁻¹.
 - Spectral Range: 4000–400 cm⁻¹.
- Sample Measurement:

- Using a pipette, carefully place a single drop of **1-fluoropropane** onto the center of the clean, dry ATR crystal. Due to the volatility of **1-fluoropropane**, perform this step efficiently.
- Immediately acquire the sample spectrum using the same parameters as the background scan.
- Data Processing and Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Perform an ATR correction if necessary, although it is often included in modern software packages. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.
 - Identify the key absorption bands as listed in the data table, paying particular attention to the very strong C-F stretch around 1055 cm^{-1} .
- Post-Measurement Cleaning:
 - Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.
 - Run a clean-check by acquiring a new spectrum to ensure no residue remains.

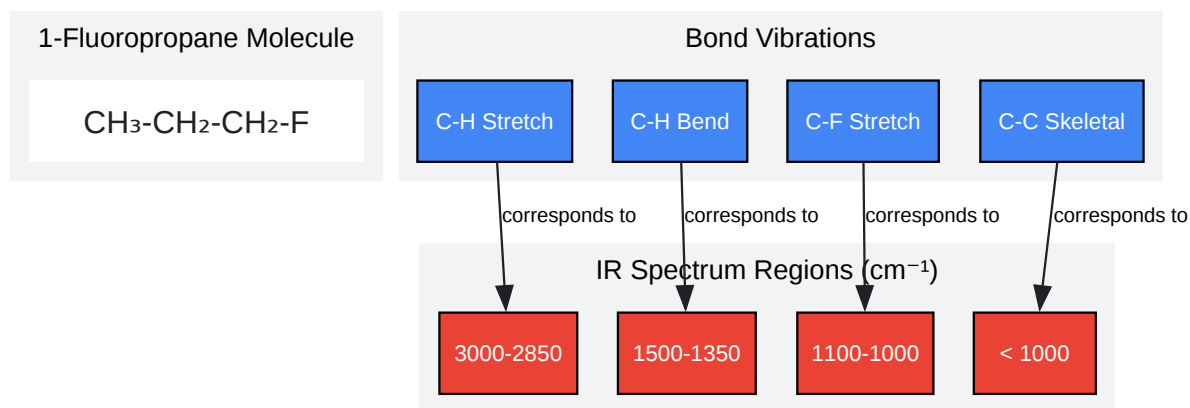
Visualized Workflows and Relationships

The following diagrams illustrate the experimental process and the fundamental relationship between molecular structure and the resulting IR spectrum.



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Caption: Experimental workflow for ATR-FTIR analysis of **1-fluoropropane**.



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Caption: Relationship between molecular vibrations and IR spectrum regions.

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References

- 1. Buy 1-Fluoropropane | 460-13-9 [smolecule.com]
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